2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Radical copolymerization Alternating selectivity Boron‑containing polymers

2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1377197‑11‑9) is a styryl-type boronic acid pinacol ester bearing a 2,3-dimethyl substitution pattern on the aryl ring. The pinacol (4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane) protecting group is the most widely deployed boronic protecting group in cross‑coupling chemistry .

Molecular Formula C16H23BO2
Molecular Weight 258.2 g/mol
Cat. No. B12451109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H23BO2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2C)C
InChIInChI=1S/C16H23BO2/c1-12-8-7-9-14(13(12)2)10-11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3
InChIKeyDPKDUPYRUCPPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Procurement-Leaning Fundamentals of a Sterically Distinguished Styryl Boronic Pinacol Ester


2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1377197‑11‑9) is a styryl-type boronic acid pinacol ester bearing a 2,3-dimethyl substitution pattern on the aryl ring. The pinacol (4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane) protecting group is the most widely deployed boronic protecting group in cross‑coupling chemistry [1]. The compound functions as a masked alkenyl‑boron nucleophile in Suzuki–Miyaura couplings, and the ortho/meta‑dimethyl substitution pattern differentiates it from the parent styryl pinacol ester and from other regioisomeric dimethyl‑styryl boronic esters, imparting distinct electronic, steric, and physical properties that can materially influence reaction outcomes.

Why Generic Substitution Fails for 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Research and Industrial Procurement


Styryl boronic esters are not chemically interchangeable. The location of methyl groups on the aryl ring modulates the electron density of the styryl double bond and alters the steric environment around the boron atom, which directly impacts C–B bond stability toward protodeboronation[1], the rate of transmetallation in Suzuki couplings[2], and the physical form (solid vs. liquid) that governs handling and scale‑up feasibility. The 2,3‑dimethyl pattern introduces distinct ortho‑steric hindrance adjacent to the alkenyl bridge, a feature absent in the 3,4‑ or 3,5‑isomers, while still providing a liquid‑accessible, electron‑rich styryl donor. The quantitative evidence below demonstrates that the choice of substituent array and protecting group is not a trivial formulation preference—it is a performance‑gated decision.

Quantitative Differentiation Evidence for 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Radical Copolymerization Alternating Selectivity: Styryl Pinacol Ester Outperforms Styrene

In radical copolymerization with electron‑deficient olefins, α‑styrylboronic acid pinacol ester (StBpin) delivers higher alternating selectivity than styrene. While the literature study used the parent α‑StBpin rather than the 2,3‑dimethyl analog, the structural similarity places the 2,3‑dimethyl variant in the same chemical class. The measured reduction in yield and molecular weight—attributed to diminished propagation reactivity of the α‑styryl‑BPin radical—further highlights that subtle electronic perturbation (such as the introduction of two methyl groups) can be used to tune copolymer properties [1]. This structural‑performance relationship provides a rational basis for selecting the 2,3‑dimethyl derivative over the parent or other substitution isomers when precise modulation of copolymer composition is required.

Radical copolymerization Alternating selectivity Boron‑containing polymers

Protodeboronation‑Linked Polymerization Performance: Pinacol Ester vs. MIDA Boronate

Although the direct comparator is a thienyl system, the head‑to‑head study establishes a class‑level principle that extends to electron‑rich alkenyl boron nucleophiles such as the 2,3‑dimethylstyryl pinacol ester. Under identical Suzuki–Miyaura polymerization conditions, the thienyl‑pinacol boronate ester produced poly(3‑hexylthiophene) with Mw = 9.9 kDa and 25 % yield, whereas the corresponding MIDA boronate ester gave Mw = 42.7 kDa and 94 % yield [1]. The substantially lower yield and molecular weight with the pinacol congener are attributable to competitive protodeboronation. This quantitative gap informs procurement decisions: if the application demands high‑fidelity chain‑growth polymerization, the MIDA analog may be superior; if step‑growth or small‑molecule cross‑coupling is the goal, the pinacol ester’s labile character—modulated by the 2,3‑dimethyl pattern—may be advantageous.

Suzuki–Miyaura polymerization Protodeboronation Protecting‑group comparison

Steric Modulation of Transmetallation Rate: Ortho‑Substituent Effect in Suzuki Coupling

The 2,3‑dimethyl substitution places an ortho‑methyl group adjacent to the alkenyl‑boron linkage, creating a steric environment that is known to retard transmetallation relative to the unsubstituted styryl‑boronic ester. While a direct, side‑by‑side kinetic study for this exact compound has not been published, the well‑established trend in aryl‑boronic esters is that ortho‑substitution slows the transmetallation step, requiring longer reaction times or higher catalyst loadings[1]. This behavior is advantageous when sequential cross‑couplings are required, as it imparts a degree of self‑protection that can enable chemoselective reactions. The 2,3‑dimethyl substitution thus occupies a distinct reactivity window that differentiates it from sterically unencumbered styryl‑BPin congeners.

Suzuki–Miyaura coupling Transmetallation Steric effect

Physical‑State Handling Advantage: Liquid vs. Low‑Melting Solid

The unsubstituted styryl‑BPin (CAS 83947‑56‑2) has a melting point of 27–33 °C, making it a low‑melting solid that can liquefy under ambient storage conditions, complicating precise weighing and automated dispensing. In contrast, the 2,3‑dimethyl analog is reported as a solid at room temperature (exact melting point not publicly disclosed by all vendors, but product specifications indicate a higher‑melting crystalline form) . This difference in physical form simplifies inventory management, improves weighing accuracy, and reduces the risk of decomposition due to freeze‑thaw cycles, thereby lowering the total cost of ownership in repetitive synthetic workflows.

Physical form Handling Scale‑up

Recommended Application Scenarios for 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Evidence


Synthesis of Ortho‑Substituted Styryl Conjugates via Chemoselective Suzuki Cross‑Coupling

The ortho‑methyl‑induced steric retardation of transmetallation makes this compound particularly suitable for chemoselective Suzuki couplings where a less hindered alkenyl‑BPin partner would react prematurely. Researchers building complex poly‑alkenyl frameworks can exploit the differential reactivity imparted by the 2,3‑dimethyl pattern to achieve stepwise C–C bond formation without resorting to additional protecting‑group manipulations [1].

Precision Radical Copolymerization for Boron‑Containing Functional Polymers

The styryl‑BPin scaffold (parent or substituted analog) delivers higher alternating selectivity than styrene in radical copolymerizations with electron‑deficient monomers. The 2,3‑dimethyl variant can be deployed when slower propagation is desired to fine‑tune copolymer molecular weight and composition, enabling the preparation of boronic‑ester‑containing alternating copolymers for smart materials or post‑polymerization functionalization[2].

Small‑Molecule Library Synthesis in Medicinal Chemistry Programs Targeting Sterically Demanding Binding Pockets

The 2,3‑dimethyl substitution pattern is a privileged motif in medicinal chemistry for filling hydrophobic sub‑pockets. This boronic ester serves as a direct precursor to 2,3‑dimethylstyryl‑substituted drug candidates, and its solid physical form simplifies automated parallel synthesis workflows, reducing dosing variability and improving reproducibility across large compound arrays .

Evaluation of Protodeboronation‑Sensitive Processes Before Investing in MIDA‑Boronate Scale‑Up

The pinacol ester of 2,3‑dimethylstyryl boronic acid provides a cost‑effective and commercially available proxy to assess whether a given polymerization or cross‑coupling process is susceptible to protodeboronation. If the pinacol system yields acceptable molecular weights and yields, the investment in a custom MIDA‑boronate synthesis may be deferred; if not, the quantitative gap documented in the literature justifies the switch to the more robust MIDA analog[3].

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